Product packaging for 3-(DECYLOXY)PROPANE-1,2-DIOL(Cat. No.:CAS No. 10430-97-4)

3-(DECYLOXY)PROPANE-1,2-DIOL

Cat. No.: B078069
CAS No.: 10430-97-4
M. Wt: 232.36 g/mol
InChI Key: SHQRLYGZJPBYGJ-UHFFFAOYSA-N
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Description

3-(Decyloxy)propane-1,2-diol is a chemical compound with the molecular formula C 13 H 28 O 3 and a molecular weight of 232.36 g/mol . This substance is also known historically as Glycerin β-decyl ether . Its CAS Registry Number is 10430-97-4 . Research Applications and Value This compound belongs to a class of non-ionic surfactants derived from glycerol or oligoglycerol ethers. Its molecular structure, featuring a hydrophobic decyl chain and a hydrophilic propanediol group, makes it a subject of interest in surfactant research . Studies on related alkyl glyceryl ethers highlight their investigation for use in: • Cleaning Formulations: Research into hard surface cleaning due to favorable surface-active properties . • Wetting Agents: Exploration of applications requiring excellent dynamic surface tension reduction . • Green Chemistry: As a potential surfactant derived from renewable resources . For Research Use Only This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28O3 B078069 3-(DECYLOXY)PROPANE-1,2-DIOL CAS No. 10430-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-decoxypropane-1,2-diol
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InChI

InChI=1S/C13H28O3/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h13-15H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQRLYGZJPBYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40908910
Record name 3-(Decyloxy)propane-1,2-diol
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Molecular Weight

232.36 g/mol
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CAS No.

10430-97-4
Record name 3-(Decyloxy)-1,2-propanediol
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Record name Glyceryl capryl ether
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Record name 3-(Decyloxy)propane-1,2-diol
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Record name 1,2-Propanediol, 3-(decyloxy)
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Contextualization Within Alkylglycerol Ether Chemistry

Alkylglycerol ethers are a unique class of glycerolipids where an alkyl group is attached to the glycerol (B35011) backbone via an ether linkage, in contrast to the more common ester linkage found in triglycerides and phospholipids (B1166683). nih.govmdpi.com This ether bond confers a higher degree of chemical stability and resistance to enzymatic degradation compared to their ester-containing counterparts. nih.gov 3-(decyloxy)propane-1,2-diol, with its ten-carbon alkyl chain, represents a specific monoalkylglycerol ether.

The synthesis of monoalkyl glycerol ethers like this compound can be achieved through various chemical methodologies. rsc.org A common approach involves the reaction of glycidol (B123203) with the corresponding alcohol, a method that has been optimized using various catalysts. unizar.esresearchgate.net Another established route is the Williamson ether synthesis, which involves reacting a polyol with an alkyl halide in the presence of a strong base. google.com The choice of synthetic route can influence the yield and purity of the final product. unizar.es

The physical and chemical properties of alkylglycerol ethers are influenced by the length of the alkyl chain. Shorter chains, such as the decyl group in this compound, result in compounds with different solubility and surfactant properties compared to longer-chain analogues like 3-(dodecyloxy)propane-1,2-diol. The presence of the diol functional group in this compound also allows for further chemical modifications and derivatization, making it a versatile building block in organic synthesis. nih.gov

Significance in Advanced Chemical and Biological Research

Direct Etherification Strategies

Direct etherification strategies aim to form the ether bond between the decyl group and the glycerol (B35011) backbone in a relatively straightforward manner. These methods often involve the reaction of a glycerol-derived molecule with a decyl precursor.

Alkylation of Glycerol Derivatives

A prevalent and effective method for synthesizing 1-O-alkylglycerols with high regioselectivity involves the use of protected glycerol derivatives. nih.gov Solketal (B138546), also known as (±)-2,2-dimethyl-1,3-dioxolane-4-methanol or 1,2-isopropylideneglycerol, is the most commonly used protected glycerol. nih.govnih.gov This strategy involves a two-step process:

Etherification of Solketal : Solketal is alkylated with an activated decane (B31447) molecule, such as 1-bromodecane (B1670165) or decyl methanesulfonate. nih.govnih.gov This reaction is typically performed in the presence of a base, like potassium hydroxide (B78521) (KOH) or sodium hydride, which deprotonates the primary hydroxyl group of solketal, making it a potent nucleophile. nih.govnih.gov The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the reaction, particularly when avoiding organic solvents. nih.gov

Deprotection : The resulting alkylated solketal derivative is then treated with an acid, such as aqueous p-toluenesulfonic acid or other acidic solutions, to hydrolyze the isopropylidene acetal, yielding the final this compound. nih.govnih.gov

This method effectively prevents reactions at the secondary hydroxyl group and the adjacent primary hydroxyl group, thus ensuring the formation of the desired 1-O-alkylglycerol isomer. nih.gov Research on the synthesis of various 1-O-alkylglycerols has shown that the isolated yield tends to increase with the length of the alkyl chain, which is attributed to the decreased water solubility of the longer-chain products during extraction. nih.gov

Alkyl ChainCompoundIsolated Yield (%)
C81-O-Octylglycerol71.3
C121-O-Dodecylglycerol84.7
C161-O-Hexadecylglycerol89.8
Table 1: Isolated yields of 1-O-alkylglycerols synthesized via the solketal pathway, demonstrating increased yield with longer alkyl chains. Data sourced from nih.gov.

Reaction with Halogenated Decane Precursors

The direct reaction of unprotected glycerol with halogenated decane precursors, such as 1-bromodecane, represents the most atom-economical route. However, this approach is often plagued by low selectivity, yielding mixtures of mono-, di-, and tri-ethers, as well as isomers (1-O- vs. 2-O-alkylation). csic.esresearchgate.net

An innovative approach to overcome these selectivity issues involves the direct, homogeneously-catalyzed etherification of glycerol with a long-chain alcohol like 1-dodecanol (B7769020), using a catalytic amount of 1-bromododecane (B92323). rsc.orgrsc.orgresearchgate.net In this system, the reaction between glycerol and 1-bromododecane proceeds via a Williamson ether synthesis mechanism, forming the desired monododecyl glyceryl ether and liberating hydrogen bromide (HBr). rsc.org The HBr then reacts in situ with the excess 1-dodecanol to regenerate the 1-bromododecane catalyst, completing the catalytic cycle. rsc.org This method has been shown to achieve nearly complete conversion of the alcohol with a respectable yield for the monoether product. rsc.orgresearchgate.net

ReactantsCatalystTemperature (°C)Yield of Mono-ethers (%)
Glycerol, 1-Dodecanol10 mol% 1-Bromododecane13560
Table 2: Yield of monododecyl glyceryl ethers from the direct catalytic etherification of glycerol. Data sourced from rsc.orgrsc.orgresearchgate.net.

Indirect Synthetic Pathways

Indirect routes offer alternative methods for synthesizing this compound and its analogs, often starting from different platform molecules or employing different types of chemical transformations.

Glycidol-Based Approaches for Related Compounds

Glycidol (B123203) (2,3-epoxy-1-propanol) is a highly useful bifunctional building block for the synthesis of glycerol monoethers. csic.esbibliotekanauki.pl The synthesis proceeds via the ring-opening of the epoxide by an alcohol or alkoxide. The regioselectivity of this reaction is highly dependent on the catalytic conditions. bibliotekanauki.plunizar.es

Base Catalysis : When the reaction between glycidol and an alcohol (e.g., decanol) is catalyzed by a base, such as an alkaline metal hydroxide (e.g., KOH), the alkoxide preferentially attacks the terminal, least-hindered carbon atom of the epoxide ring. bibliotekanauki.plunizar.es This results in the selective formation of the 1-O-alkylglycerol, which corresponds to 3-alkoxypropane-1,2-diol. unizar.esrsc.org Studies have shown that good yields can be obtained under smooth reaction conditions with total conversion of the toxic glycidol starting material. unizar.esrsc.org However, the selectivity and yield tend to decrease when using alcohols with longer alkyl chains due to competing side reactions like the dimerization of glycidol. unizar.es

Lewis Acid Catalysis : Alternatively, Lewis acids such as aluminum triflate (Al(OTf)₃) or bismuth triflate (Bi(OTf)₃) can catalyze the reaction. nih.gov This method allows for the quantitative conversion of glycidol with high selectivity for monoalkyl glyceryl ethers under very mild conditions (e.g., 80 °C, 1 hour). nih.gov However, acid-catalyzed pathways can sometimes lead to the formation of a mixture of 1-O- and 2-O-alkylglycerol isomers. bibliotekanauki.pl

Catalyst (KOH)Temperature (°C)Time (min)Yield of 3-methoxypropane-1,2-diol (%)
20 mol%6512093
20 mol%4518085
20 mol%2536075
Table 3: Optimization of reaction conditions for the synthesis of a glycerol monoether from glycidol and methanol, catalyzed by KOH. Data sourced from unizar.es.

Reductive Synthesis from Precursor Molecules

Reductive synthesis pathways provide another versatile approach to glycerol ethers. One of the most prominent methods is the catalytic reductive alkylation of glycerol. nih.govrsc.orgrsc.org This one-pot reaction typically involves reacting glycerol with a carbonyl compound, such as an aldehyde (decanal) or a carboxylic acid (decanoic acid), in the presence of a hydrogenation catalyst and a co-catalyst. nih.govrsc.org

The process generally uses a heterogeneous catalyst system, such as palladium on carbon (Pd/C), under hydrogen pressure (10-50 bar). nih.govrsc.org An acid co-catalyst, like a Brønsted acid or an acid ion-exchange resin, is often employed to facilitate the initial formation of an acetal/ketal or ester intermediate, which is then hydrogenolyzed in situ to the desired ether. nih.govrsc.orgrsc.org This method is valued for its high yields and selectivity for the 1-O-alkyl glycerol ether. rsc.orgrsc.org

Another reductive pathway involves the chemical reduction of a suitable precursor molecule. For instance, a protected glycerol derivative like 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid could be esterified with decanol (B1663958) and then reduced. More directly, the alcohol group of solketal can be oxidized to an aldehyde, which then undergoes a Wittig-type reaction or other chain-extension chemistry before a final reduction step. A simpler, related approach is the reduction of 2,2-dimethyl-1,3-dioxolane-4-methanol itself using a strong reducing agent like lithium aluminum hydride (LiAlH₄) after it has been converted to a suitable precursor. cdnsciencepub.com

Optimization of Synthetic Reaction Conditions and Yields

Optimizing the synthesis of this compound requires careful control over several parameters to maximize yield and selectivity while minimizing side reactions.

Catalyst Choice and Loading : The choice of catalyst is critical. For glycidol-based routes, inexpensive alkaline hydroxides like KOH are effective, with catalyst loading around 20 mol% providing an optimal balance between reaction rate and efficiency. unizar.es For direct etherification, Lewis acids or the in situ generation of an alkyl bromide catalyst have proven effective. rsc.orgnih.gov In reductive alkylation, a dual-catalyst system of Pd/C and an acid resin is common. nih.govrsc.org For the solketal route, phase transfer catalysts like TBAB significantly improve reaction efficiency, especially in solvent-free systems. nih.govchalmers.se

Temperature : Reaction temperature influences both the rate and selectivity. In the glycidol-KOH reaction with methanol, decreasing the temperature from 65 °C to 25 °C increased the reaction time but maintained good yields. unizar.es For the direct etherification of glycerol with dodecanol, a higher temperature of 135 °C was necessary. researchgate.net

Reactant Ratios and Concentration : The molar ratio of reactants is crucial. In many procedures, a large excess of one reactant, such as the alcohol in the glycidol route or glycerol in reductive alkylation, is used to drive the reaction towards the desired product and improve selectivity. unizar.esrsc.org

Solvent and Reaction Time : While some modern methods strive for solvent-free conditions, the choice of solvent can impact reaction outcomes. nih.govchalmers.se Reaction times must be optimized to ensure complete conversion of starting materials, especially toxic ones like glycidol, without promoting the formation of undesired byproducts like oligomers. unizar.esmdpi.com For example, in the glycidol synthesis, total conversion was achieved in 120 minutes at 65 °C. unizar.es

By fine-tuning these conditions, chemists can favor specific pathways, enhancing the yield and purity of the target compound, this compound.

Table of Mentioned Chemical Compounds

Common Name / TypeIUPAC Name
This compoundThis compound
GlycerolPropane-1,2,3-triol
Solketal(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol
1-Bromodecane1-Bromodecane
Decyl MethanesulfonateDecyl methanesulfonate
Potassium HydroxidePotassium hydroxide
Sodium HydrideSodium hydride
Tetrabutylammonium Bromide (TBAB)Tetrabutylammonium bromide
p-Toluenesulfonic acid4-Methylbenzenesulfonic acid
1-DodecanolDodecan-1-ol
1-Bromododecane1-Bromododecane
Hydrogen BromideHydrogen bromide
GlycidolOxiran-2-ylmethanol
Aluminum triflateAluminum trifluoromethanesulfonate
Bismuth triflateBismuth(III) trifluoromethanesulfonate
DecanalDecanal
Decanoic AcidDecanoic acid
Palladium on Carbon (Pd/C)Palladium on carbon
Lithium Aluminum HydrideLithium tetrahydridoaluminate
2,2-dimethyl-1,3-dioxolane-4-carboxylic acid2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Epichlorohydrin2-(Chloromethyl)oxirane
3-Chloro-1,2-propanediol3-Chloropropane-1,2-diol

Advanced Spectroscopic and Chromatographic Characterization of 3 Decyloxy Propane 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 3-(decyloxy)propane-1,2-diol in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and spin-spin coupling provides information about adjacent protons. For this compound, the expected signals can be assigned to the protons of the decyl chain and the glyceride moiety.

The protons on the carbon adjacent to the ether oxygen (H-1') are deshielded and expected to appear in the 3.4-4.5 ppm range. libretexts.orglibretexts.org The protons of the glycerol (B35011) backbone (H-1, H-2, H-3) also resonate in a characteristic region, typically between 3.5 and 3.8 ppm, with their exact shifts and multiplicities determined by coupling with neighboring protons. researchgate.net The long alkyl chain produces a large, complex signal for the methylene (B1212753) (-CH₂-) groups around 1.2-1.6 ppm and a characteristic triplet for the terminal methyl (-CH₃) group at approximately 0.9 ppm. nih.govlibretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Glycerol CH₂-OH (H-1)~ 3.5 - 3.7Doublet of doublets (dd)
Glycerol CH-OH (H-2)~ 3.7 - 3.8Multiplet (m)
Glycerol CH₂-O- (H-3)~ 3.4 - 3.5Doublet of doublets (dd)
Decyl O-CH₂- (H-1')~ 3.4 - 3.6Triplet (t)
Decyl -(CH₂)₈-~ 1.2 - 1.6Multiplet (m)
Decyl -CH₃ (H-10')~ 0.9Triplet (t)
Hydroxyl -OHVariableSinglet (s)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and analysis of its chemical environment. Carbons bonded to electronegative oxygen atoms are significantly deshielded and appear at lower fields (higher ppm values).

For this compound, the carbons of the glycerol unit are expected in the 60-80 ppm range. libretexts.org Specifically, the carbon atom involved in the ether linkage (C-1') and the carbons bearing hydroxyl groups (C-1, C-2) will have distinct chemical shifts. The carbons of the decyl chain will appear at higher fields, with the terminal methyl carbon being the most shielded (lowest ppm value). miamioh.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Glycerol CH₂-OH (C-1)~ 64
Glycerol CH-OH (C-2)~ 71
Glycerol CH₂-O- (C-3)~ 72
Decyl O-CH₂- (C-1')~ 70
Decyl -(CH₂)₈-~ 22 - 32
Decyl -CH₃ (C-10')~ 14

For complex molecules, one-dimensional NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR techniques spread the spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-spin coupled, typically on adjacent carbons. In a COSY spectrum of this compound, cross-peaks would be expected between the protons of the glycerol backbone (H-1/H-2, H-2/H-3) and between adjacent methylene groups in the decyl chain (e.g., H-1'/H-2'). This allows for the unambiguous tracing of the molecule's proton connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear technique correlates directly bonded proton and carbon atoms. Each peak in an HSQC spectrum corresponds to a C-H bond, linking the signals from the ¹H and ¹³C spectra. This is invaluable for definitively assigning each carbon signal based on the chemical shift of its attached proton(s).

Variable-temperature (VT) NMR studies involve acquiring NMR spectra over a range of temperatures to investigate dynamic processes such as conformational changes or chemical exchange. For this compound, VT-NMR could be employed to study the rotational isomerism around the C-C bonds of the glycerol backbone and the C-O ether linkage. mdpi.comrsc.org Changes in temperature can affect the rate of rotation, leading to broadening or sharpening of NMR signals, which can be analyzed to determine the energy barriers of these processes. Furthermore, the chemical shift of the hydroxyl (-OH) protons is often temperature-dependent due to changes in hydrogen bonding, and monitoring this can provide insight into intermolecular interactions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum. The IR spectrum for this compound is available from the National Institute of Standards and Technology (NIST). nist.gov

The key functional groups in this compound produce distinct absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups, with the broadening caused by hydrogen bonding.

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the stretching vibrations of the C-H bonds in the decyl and glycerol alkyl chains.

C-O Stretch: A strong absorption in the fingerprint region, typically between 1050-1150 cm⁻¹, corresponds to the C-O stretching vibrations of the ether and alcohol functionalities. libretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
Alcohol/Diol (O-H stretch)3200 - 3600Strong, Broad
Alkane (C-H stretch)2850 - 2960Strong
Ether/Alcohol (C-O stretch)1050 - 1150Strong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

The molecular formula of this compound is C₁₃H₂₈O₃, corresponding to a molecular weight of approximately 232.36 g/mol . nist.gov High-resolution mass spectrometry can confirm this elemental composition with high precision.

In electron ionization (EI) MS, the molecular ion (M⁺˙) is often weak or absent for aliphatic ethers and alcohols. whitman.edu The fragmentation of alkyl glycerol ethers is characterized by specific cleavage pathways:

Alpha-cleavage: The primary fragmentation for ethers occurs at the C-C bond adjacent (alpha) to the oxygen atom. This results in the formation of a stable, resonance-stabilized cation.

C-O Bond Cleavage: Cleavage of the ether C-O bond can occur, leading to fragments corresponding to the decyl group ([C₁₀H₂₁]⁺, m/z 141) and the glycerol portion ([C₃H₇O₂]⁺, m/z 75). youtube.com

Loss of Water: The diol moiety can easily lose a molecule of water (H₂O, 18 Da) from the molecular ion or subsequent fragment ions.

Table 4: Potential Key Fragments in the Mass Spectrum of this compound

m/z ValuePossible Fragment IdentityFragmentation Pathway
232[C₁₃H₂₈O₃]⁺˙Molecular Ion (M⁺˙)
214[M - H₂O]⁺˙Loss of water
141[C₁₀H₂₁]⁺Cleavage of C-O ether bond
75[CH₂(OH)CH(OH)CH₂]⁺Alpha-cleavage next to ether oxygen
75[C₃H₇O₂]⁺Cleavage of C-O ether bond

Chromatographic Techniques for Purity Assessment and Isolation

The purity assessment and isolation of this compound, a compound with both a polar diol headgroup and a nonpolar decyl ether tail, necessitate the use of sophisticated chromatographic techniques. The amphiphilic nature of this molecule allows for the application of both gas and liquid chromatography methods, each offering distinct advantages for analysis and purification.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment of this compound. Due to the compound's polarity, both normal-phase and reversed-phase HPLC can be effectively utilized.

In reversed-phase HPLC , the stationary phase is nonpolar, and a polar mobile phase is used. This is the more common HPLC method. For a compound like this compound, a C18 or C8 column is typically employed. The mobile phase would likely consist of a mixture of water and a miscible organic solvent such as methanol, acetonitrile, or isopropanol (B130326). Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the timely elution of the compound while separating it from more polar or less polar impurities. Detection can be achieved using a Refractive Index Detector (RID), which is sensitive to changes in the refractive index of the mobile phase as the analyte elutes, or an Evaporative Light Scattering Detector (ELSD), which is more sensitive and can detect any non-volatile analyte.

Normal-phase HPLC , on the other hand, employs a polar stationary phase, such as silica (B1680970), and a non-polar mobile phase. This technique can be particularly useful for the isolation and purification of this compound. A typical mobile phase for normal-phase separation of a moderately polar compound like this would be a mixture of a nonpolar solvent like hexane (B92381) with a more polar solvent like isopropanol or ethyl acetate (B1210297) to modulate the retention time.

The following interactive data table summarizes typical HPLC conditions that could be adapted for the analysis of this compound based on methods used for similar alkyl glycerol ethers.

ParameterReversed-Phase HPLCNormal-Phase HPLC
Stationary Phase Octadecyl silane (B1218182) (C18) or Octyl silane (C8)Silica gel
Mobile Phase Gradient of Methanol/Water or Acetonitrile/WaterIsocratic mixture of Hexane/Isopropanol
Detector Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)UV (if derivatized) or ELSD
Flow Rate 0.5 - 1.5 mL/min1.0 - 2.0 mL/min
Application Purity assessment, quantitative analysisPreparative isolation, separation of isomers

Gas Chromatography (GC) , typically coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of this compound. However, due to the polar hydroxyl groups, derivatization is generally required to increase the volatility and thermal stability of the molecule. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. researchgate.net

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A non-polar or semi-polar column, such as one coated with a polysiloxane (e.g., CP Sil-5), is often used for the analysis of long-chain alkyl compounds. copernicus.org The temperature of the GC oven is programmed to increase gradually, which allows for the separation of compounds with a range of boiling points. The mass spectrometer then detects and fragments the eluting molecules, providing a unique mass spectrum that allows for definitive identification and quantification.

Below is an interactive data table outlining a potential GC-MS method for the analysis of derivatized this compound, based on established methods for long-chain alkyl diols. copernicus.orgnih.gov

ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Derivatization Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column Fused silica capillary column (e.g., 25 m x 0.32 mm) coated with CP Sil-5
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Oven Program Initial temp. 70°C, ramp to 130°C at 20°C/min, then to 320°C at 4°C/min, hold for 25 min
Detector Mass Spectrometer (MS)
Application Identification of impurities, structural elucidation, quantitative analysis

Mechanistic Investigations of Biological Activities of 3 Decyloxy Propane 1,2 Diol

Membrane Interaction and Biophysical Modulations

The amphiphilic nature of 3-(decyloxy)propane-1,2-diol, characterized by a polar diol headgroup and a nonpolar decyl tail, dictates its interaction with biological membranes. This structure allows it to interface with both aqueous and lipid environments, leading to significant biophysical modulations of the cell membrane.

Integration into Lipid Bilayers and Effects on Membrane Fluidity

This compound readily integrates into lipid bilayers, the primary components of cell membranes. The hydrophobic decyl chain inserts itself into the nonpolar acyl chain core of the bilayer, while the polar 1,2-diol headgroup aligns with the hydrophilic headgroups of the membrane's phospholipids (B1166683). This integration can alter the physical properties of the membrane. Depending on the specific lipid composition of the membrane, the introduction of this compound can lead to localized changes in thickness.

The presence of this compound within the lipid bilayer can increase membrane fluidity. This is due to the disruption of the ordered packing of the phospholipid tails, creating transient packing defects. This increase in fluidity can have cascading effects on various cellular processes that are dependent on the physical state of the cell membrane, such as the function of embedded proteins.

Alteration of Cellular Membrane Permeability

A direct consequence of the integration of this compound into the lipid bilayer and the subsequent increase in membrane fluidity is an alteration of the cellular membrane's permeability. The disruption of the tightly packed lipid structure can create temporary pores or channels, allowing for the passage of substances that would otherwise be restricted. This change in permeability is a key factor in the compound's biological activity, including its antimicrobial effects.

Role as a Lipid Anchor in Membrane Protein Research and Dynamics

Compounds with a structure similar to this compound, such as other alkyl glycerol (B35011) ethers, are utilized in biological research as lipid anchors. These molecules can be tethered to proteins of interest to study their interaction with and dynamics within the cell membrane. The lipid anchor helps to localize the protein to the membrane, facilitating investigations into membrane-associated processes. The distinct amphiphilic nature of these compounds makes them valuable models for understanding the influence of lipid metabolism on cellular functions.

Modulation of Biological Signaling Pathways

The integration of this compound into cell membranes and its effect on their fluidity and permeability provide a basis for understanding its influence on cellular signaling pathways. Many signaling proteins are embedded within or associated with the cell membrane, and their function is highly dependent on the membrane's microenvironment. By altering the physical properties of the membrane, this compound can indirectly modulate the activity of these proteins and, consequently, the signaling cascades they initiate.

Antimicrobial Efficacy and Underlying Mechanisms

Research has demonstrated the antimicrobial properties of various 1,2-alkanediols, with their efficacy being dependent on the length of their alkyl chain. nih.govresearchgate.net

Inhibition of Bacterial Proliferation (e.g., Staphylococcus aureus)

Studies on a range of 1,2-alkanediols have shown significant antibacterial activity against Staphylococcus aureus. nih.govresearchgate.net The effectiveness of these compounds is correlated with their alkyl chain length, with those having 6 to 12 carbon atoms exhibiting antimicrobial properties. nih.gov Specifically, 1,2-octanediol (B41855) and 1,2-decanediol (B1670173) have been noted for their significant bactericidal activity. nih.gov The primary mechanism of this antibacterial action is believed to be the disruption of the bacterial cell membrane's integrity, leading to increased permeability and eventual cell death. mdpi.com

Effects on Fungal Strains

Research into the biological activities of this compound, also known as 1-O-decylglycerol, has included investigations into its efficacy against various fungal strains. As part of the broader class of 1-O-alkylglycerols, its antifungal properties have been evaluated alongside structurally similar compounds. Studies have demonstrated that 1-O-alkylglycerols exhibit notable inhibitory effects against several phytopathogenic fungi.

For instance, research on related 1-O-alkylglycerols, such as the 8-carbon chain (1-O-octylglycerol) and 12-carbon chain (1-O-dodecylglycerol) analogues, provides insight into the potential antifungal spectrum of this compound. At a concentration of 400 μg/mL, these related compounds have shown significant inhibition rates against fungi responsible for plant diseases. nih.gov For example, 1-O-octylglycerol (C8Gly1) demonstrated broad-spectrum activity, with an inhibition rate of 100% against Monilinia fructigena, which causes brown rot in fruit trees. nih.gov The 12-carbon analogue (C12Gly1) was highly effective against Phytophthora capsici, a pathogen affecting vegetable crops, with an inhibition rate of 95.3%. nih.gov The varying efficacy of these compounds against different fungal species suggests that the structural characteristics of the fungi, such as their cell wall and membrane composition, influence the activity of the alkylglycerol. nih.gov

The table below summarizes the inhibitory effects of 1-O-octylglycerol and 1-O-dodecylglycerol against selected fungal strains, highlighting the potential antifungal capabilities of this class of chemical compounds.

Fungal StrainCommon Disease CausedInhibition Rate of 1-O-octylglycerol (%)Inhibition Rate of 1-O-dodecylglycerol (%)Reference
Aspergillus flavusAspergillosis, crop contamination81.358.8 nih.gov
Botryosphaeria dothideaCanker and dieback in woody plants90.939.6 nih.gov
Monilinia fructigenaBrown rot in pome and stone fruits10097.0 nih.gov
Phytophthora capsiciBlight in cucurbits and peppers64.795.3 nih.gov
Data derived from experiments conducted at a concentration of 400 μg/mL.

Molecular Basis of Antimicrobial Action (e.g., membrane disruption)

The primary molecular mechanism underlying the antimicrobial action of 1-O-alkylglycerols, including this compound, is believed to be the disruption of the fungal cell membrane. nih.gov This mode of action is comparable to that of surfactant compounds, which compromise the integrity of lipid bilayers. nih.gov Antimicrobial agents that act by disrupting microbial lipid bilayers are of significant interest as they target a fundamental and conserved structural component of the cell. ucl.ac.uk

The process begins with the adsorption of the 1-O-alkylglycerol molecules onto the fungal cell wall, followed by their passage through to the cell membrane. nih.gov Once at the membrane, these amphipathic molecules—possessing both a hydrophilic glycerol head and a hydrophobic decyl tail—interact with the lipid components of the membrane. This interaction disrupts the highly organized structure of the lipid bilayer. ucl.ac.uknih.gov

This disruption can lead to several detrimental effects for the fungal cell. It can alter the permeability of the membrane, causing the leakage of essential intracellular contents, such as ions and metabolites, and disrupting the electrochemical gradients necessary for cellular processes. nih.gov The integration of the antimicrobial compound into the membrane can also interfere with the function of membrane-bound proteins that are critical for transport and signaling. Ultimately, this loss of membrane integrity and function leads to metabolic disruption and cell death. nih.govnih.gov The specific interactions between the alkylglycerol and the lipids can lead to changes in membrane fluidity and the formation of non-bilayer structures, further contributing to the breakdown of the membrane barrier. nih.gov

Structure Activity Relationship Sar Studies of 3 Decyloxy Propane 1,2 Diol Derivatives

Influence of Alkyl Chain Length on Bioactivity and Physical Properties

The decyl (C10) ether chain of 3-(decyloxy)propane-1,2-diol is a critical determinant of its biological and physical characteristics. The length of this lipophilic chain governs the molecule's interaction with cell membranes, its partitioning behavior in multiphase systems, and its self-assembly properties.

Research on related homologous series of compounds, such as alkylresorcinols and other amphiphiles, provides insight into the effects of alkyl chain length. For instance, in oil-in-water emulsions, antioxidant activity is often optimized at an intermediate alkyl chain length, as excessively long chains can lead to reduced efficacy. nih.gov Conversely, in bulk oils, antioxidant activity tends to decrease as the alkyl chain length increases. nih.gov This phenomenon, sometimes referred to as the "cut-off effect," highlights that the effectiveness of an amphiphilic molecule in a specific environment is highly dependent on its hydrophobicity, which is directly modulated by the alkyl chain length.

Similarly, studies on other amphiphilic molecules have shown a biphasic effect of chain length on cytotoxicity and cellular uptake, where activity increases up to a certain chain length (e.g., C10 or C12) and then decreases as the chain becomes longer. nih.gov This suggests that an optimal balance between aqueous solubility and lipid membrane partitioning is required for maximal biological interaction. The physical properties are also strongly affected; for example, in lipid nanoparticles, a longer alkyl chain on phospholipids (B1166683) leads to larger particle sizes. nih.gov

The length of the alkyl chain is a key factor in determining how a molecule is recognized and processed by enzymes. Enzymes possess active sites with specific three-dimensional geometries and microenvironments that accommodate substrates with a high degree of complementarity. While many enzymes show broad substrate specificity, others, like the extradiol dioxygenase DesB, are highly specific for their target molecule. plos.org

For enzymes that metabolize alkylglycerols, the active site often includes a hydrophobic pocket or channel designed to bind the alkyl chain. The fit of the decyl chain of this compound into such a pocket is crucial for proper positioning of the glycerol (B35011) headgroup for catalysis.

Optimal Fit: A C10 chain may represent an optimal length for binding within the hydrophobic pocket of a specific enzyme, leading to efficient catalysis.

Shorter Chains: Analogs with shorter alkyl chains might not fully occupy the binding pocket, resulting in weaker binding affinity and lower catalytic efficiency.

Longer Chains: Analogs with chains longer than ten carbons may be too bulky to fit properly within the active site, leading to steric hindrance and preventing effective substrate binding.

The substrate recognition motif for some proteases involves a preference for small side chains at certain positions and hydrophobic residues at others, underscoring the precise structural requirements for enzyme-substrate interactions. nih.gov Therefore, the decyl chain length is a critical parameter that contributes to the specificity of enzymatic reactions involving this compound.

Alkylglycerols and their derivatives are known to exhibit liquid crystalline properties, forming ordered mesophases under certain temperature conditions. The length of the alkyl chain profoundly influences this behavior. Studies on homologous series of liquid crystals show a clear trend: as the length of the alkyl chain increases, the stability and temperature range of the liquid crystalline phases, such as the smectic C phase, also increase. researchgate.netmdpi.com

Longer alkyl chains lead to stronger van der Waals interactions between molecules, promoting the formation of more ordered and thermally stable mesophases. researchgate.net This also means that compounds with longer chains tend to transition to an isotropic liquid at higher temperatures. mdpi.com The temperature dependence of the orientational order parameter in lipid bilayers also becomes more pronounced with decreasing chain length, indicating that shorter chains lead to less stable gel phases. nih.gov

Table 1: Influence of Alkyl Chain Length on Liquid Crystal Properties
Alkyl Chain LengthEffect on Mesophase StabilityEffect on Isotropic Transition TemperatureGeneral Observation
Short (e.g., C3-C5)Lower stability, narrower temperature range for mesophase. mdpi.comLowerVitrification may occur from a more ordered crystal phase. mdpi.com
Intermediate (e.g., C10)Moderate stability and temperature range.IntermediateBalanced properties, often exhibiting well-defined mesophases.
Long (e.g., C12-C18)Higher stability, broader temperature range for mesophase. mdpi.comnih.govHigher mdpi.comVitrification may occur from a less ordered smectic phase. mdpi.com

Effects of Substituent Variations on the Glycerol Backbone

The glycerol backbone of this compound features two hydroxyl (-OH) groups at the C1 and C2 positions. These functional groups are pivotal to the molecule's chemical personality, conferring polarity, the ability to act as hydrogen bond donors and acceptors, and providing sites for further chemical modification. Altering these substituents has profound effects on the molecule's properties.

Esterification/Etherification: Converting one or both hydroxyl groups to esters or ethers would increase the molecule's lipophilicity and reduce its ability to form hydrogen bonds. This would alter its solubility, membrane interaction, and susceptibility to enzymatic cleavage by lipases or hydrolases.

Phosphorylation: Introducing a phosphate (B84403) group would transform the neutral molecule into a negatively charged phosphate ester. This would dramatically increase its water solubility and allow it to interact with phosphate-binding proteins and participate in different signaling pathways.

Replacement with Other Groups: Replacing the hydroxyls with amino or thiol groups would introduce different functionalities, altering the molecule's acid-base properties, coordination chemistry, and potential for forming different types of intermolecular bonds (e.g., disulfide bridges if oxidized).

For example, the reaction of glycerol with other molecules to form vanadate (B1173111) esters demonstrates how the diol moiety can act as a ligand, forming chelate rings with metal centers, a property that would be lost upon substitution. rsc.org Any modification to the diol system fundamentally changes the molecule's interactions with its environment.

Stereochemical Configuration and Enantiomeric Purity in Biological Contexts

The C2 carbon of the glycerol backbone in this compound is a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers: (S)-3-(decyloxy)propane-1,2-diol and (R)-3-(decyloxy)propane-1,2-diol.

Stereochemistry plays a pivotal role in biological activity because biological systems, such as enzyme active sites and cellular receptors, are themselves chiral. nih.gov Consequently, the two enantiomers of a chiral molecule often exhibit different biological effects. One enantiomer may be highly active, while the other may be less active, inactive, or even elicit an entirely different or antagonistic response. nih.gov

The absolute configuration of a chiral molecule dictates its three-dimensional arrangement, which determines how it fits into a binding site. For instance, the enantiomers of the beta-blocker bupranolol, a related propane-1,2-diol derivative, are known to possess different cardiostimulatory properties. mdpi.com This biological differentiation underscores the importance of enantiomeric purity. In research and therapeutic contexts, using a racemic mixture (a 50:50 mix of both enantiomers) can be confounding, as the observed effect is a composite of the activities of both forms. Therefore, the synthesis and isolation of enantiomerically pure forms are often necessary to accurately characterize biological function and ensure specificity. mdpi.com

Table 2: Biological Implications of Stereochemistry
Aspect(S)-Enantiomer(R)-EnantiomerRacemic Mixture
Receptor/Enzyme BindingMay exhibit high affinity and proper orientation for activity.May exhibit low or no affinity due to steric clashes or improper orientation.Overall binding affinity is an average of both enantiomers.
Biological ActivityPotentially the biologically active form (eutomer).Potentially inactive or has a different biological effect (distomer).Observed activity is a composite, potentially masking the true potency of the eutomer.
MetabolismMay be metabolized by specific enzymes at a certain rate.May be metabolized slower, faster, or by a different pathway.Metabolic profile is complex due to the presence of two different substrates.

Comparative Analysis with Diverse Alkylglycerol Ether Analogs

To fully understand the SAR of this compound, it is useful to compare it with analogs that have different alkyl chain lengths. The C10 chain places it in a specific position within the broader class of 1-O-alkylglycerols.

Compared to shorter-chain analogs like 1-O-pentylglycerol (C5), this compound is significantly more lipophilic. This increased lipophilicity generally leads to stronger interactions with cell membranes and a greater tendency to partition into non-aqueous phases. However, as noted, this does not always translate to higher bioactivity, which can be system-dependent. nih.gov

Compared to longer-chain analogs such as 1-O-dodecylglycerol (C12) or 1-O-hexadecylglycerol (C16), this compound has a lower melting point and greater solubility in some solvents. While longer chains often enhance properties like the stability of liquid crystal phases mdpi.com or the structural integrity of lipid assemblies, nih.gov they can also lead to decreased bioavailability or a drop in activity due to the cut-off effect. nih.gov The C10 chain often represents a balance, providing sufficient lipophilicity for membrane interaction without the excessive hydrophobicity that can limit solubility and mobility in biological fluids.

Table 3: Comparative Properties of 1-O-Alkylglycerol Analogs
PropertyShort Chain (e.g., C5-C8)Intermediate Chain (C10 - this compound)Long Chain (e.g., C12-C18)
LipophilicityLow to ModerateModerate to HighHigh to Very High
Aqueous SolubilityRelatively HigherModerateLow
Antioxidant Activity (in Emulsions)Sub-optimal nih.govOften near optimal nih.govCan be less effective due to the cut-off effect nih.gov
Liquid Crystal Phase StabilityLower mdpi.comIntermediateHigher mdpi.com
CytotoxicityOften lowerCan be maximal depending on the system nih.govMay decrease after reaching a maximum at intermediate lengths nih.gov

Advanced Applications in Materials Science and Engineering

Fabrication of Nanomaterials

The self-assembly of amphiphilic molecules into micelles and other aggregates in solution provides a powerful tool for the bottom-up fabrication of nanostructured materials. These aggregates can serve as nanoreactors or templates, dictating the size, shape, and morphology of the resulting nanomaterials.

While specific research detailing the use of 3-(decyloxy)propane-1,2-diol for metal nanoparticle synthesis is not extensively documented, the principles of using similar amphiphiles are well-established. Amphiphilic molecules like alkyl glyceryl ethers can form reverse micelles in non-polar solvents. These reverse micelles consist of a polar core, formed by the glycerol (B35011) headgroups, which can sequester aqueous solutions of metal salts, effectively creating nano-sized reactors. scispace.comnih.gov

The synthesis process within these "nanoreactors" typically involves the introduction of a reducing agent. The reduction of the metal salt to form zero-valent metal nanoparticles occurs within the confined space of the micelle's aqueous core. epa.gov The surrounding amphiphilic layer acts as a stabilizing agent, preventing the newly formed nanoparticles from aggregating and controlling their growth. researchgate.net The glycerol moiety itself can also play a role, as polyol media are known to be excellent stabilizers for dispersed metal particles and can sometimes act as reducing agents under certain conditions, such as in hydrothermal synthesis. epa.govdntb.gov.ua

Table 1: Conceptual Framework for Nanoparticle Synthesis Using Amphiphile Template

Synthesis Step Role of this compound Expected Outcome
Micelle Formation Self-assembles in a non-polar solvent to form reverse micelles. Creation of uniform, nano-sized aqueous cores.
Reactant Sequestration The polar glycerol headgroups entrap an aqueous solution of a metal salt precursor. Isolation of reactants within the micellar nanoreactors.
Nucleation & Growth The amphiphilic layer confines the nanoparticle growth following the introduction of a reducing agent. Formation of size-constrained metal nanoparticles.
Stabilization The hydrophobic decyl chains provide a steric barrier around the nanoparticles. Prevention of agglomeration, leading to a stable colloidal dispersion.

The morphology of nanoparticles—their shape and structure—is a critical factor that determines their physical and chemical properties. The self-assembled structures of amphiphiles play a crucial role in directing this morphology. wikipedia.org By controlling the parameters of the micellar system, such as the water-to-surfactant molar ratio, solvent type, and the specific structure of the amphiphile, it is possible to influence the final shape of the nanoparticles. scispace.com

For instance, spherical reverse micelles tend to template the formation of spherical nanoparticles. However, under different conditions, amphiphiles can form cylindrical micelles or other complex liquid crystalline phases. These anisotropic structures can act as templates for the synthesis of nanorods, nanowires, or other non-spherical nanoparticles. nih.gov The interaction between the surfactant and the growing nanocrystal facets can also direct growth along specific crystallographic directions, leading to shapes like cubes, prisms, or plates. wikipedia.org Although direct studies using this compound are scarce, its ability to form various lyotropic phases suggests its potential for controlling nanoparticle morphology.

Liquid Crystalline Systems

Liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. wikipedia.org this compound and its derivatives are known to form both thermotropic (temperature-dependent) and lyotropic (solvent-dependent) liquid crystalline phases.

Table 2: General Thermotropic Trends in Alkoxy-Propanediol Derivatives

Property Influence of Increasing Alkyl Chain Length Rationale
Melting Point (Crystal to Liquid/LC) Generally increases Stronger van der Waals forces between longer chains.
Clearing Point (LC to Isotropic Liquid) Generally increases Increased thermal stability of the mesophase due to stronger intermolecular interactions.
Mesophase Type Favors formation of more ordered phases (e.g., smectic/lamellar) Enhanced packing efficiency and segregation of hydrophobic chains.

This table represents generalized trends for amphiphilic molecules, as specific data for this compound was not found.

Lyotropic liquid crystals are formed when an amphiphilic compound is mixed with a solvent, typically water. wikipedia.org The phase behavior is dependent on both temperature and the concentration of the amphiphile. wikipedia.org Monoalkyl glycerol ethers, such as this compound, are known to form a rich variety of lyotropic phases in aqueous environments. diva-portal.org

At low concentrations in water, the molecules exist as monomers. Above the critical micelle concentration (CMC), they self-assemble into aggregates. As the concentration increases further, these aggregates pack into ordered liquid crystalline structures:

Hexagonal Phase (H₁ or H₂) : Cylindrical micelles (either normal or reverse) are arranged in a two-dimensional hexagonal lattice. wikipedia.orgresearchgate.net

Lamellar Phase (Lα) : The amphiphiles form bilayers separated by layers of water, similar to the structure of cell membranes. wikipedia.orgresearchgate.net

Cubic Phases (V₁, V₂) : Complex, viscous, and optically isotropic phases where the molecules form a bicontinuous network or discrete micelles arranged on a cubic lattice. wikipedia.orgresearchgate.net

Studies on alkyl glycerol ethers show that as the alkyl chain length increases, the tendency to form lamellar phases is enhanced. diva-portal.org The specific phase formed depends on the balance between the hydrophilic headgroup and the hydrophobic tail, a concept often described by the critical packing parameter (CPP).

The sensitivity of liquid crystal alignment to surface interactions forms the basis for their use in advanced sensor technologies. nih.gov The primary application is not typically in conventional liquid crystal displays (LCDs), which use thermotropic liquid crystals like cyanobiphenyls, but rather in optical sensing platforms. mdpi.comresearchgate.net

In a typical LC-based sensor, a thin film of a nematic liquid crystal is placed in contact with an aqueous environment at a specially prepared interface. aps.orgmdpi.com This interface can be functionalized with a layer of amphiphilic molecules, such as this compound. The amphiphiles induce a specific, uniform alignment of the liquid crystal molecules (e.g., homeotropic, where they align perpendicular to the surface), which results in a defined optical appearance when viewed through crossed polarizers (e.g., a dark state). nih.govmdpi.com

When a target analyte is introduced into the aqueous solution, it can interact with the amphiphilic layer. This interaction—be it binding to the glycerol headgroups or partitioning into the decyl chains—disrupts the ordered packing of the amphiphiles. nih.gov This disruption at the interface triggers a reorientation of the bulk liquid crystal molecules, leading to a change in the optical signal (e.g., a transition from dark to bright). This amplification mechanism allows for the label-free, optical detection of a wide range of molecules, including lipids, proteins, and other biologically relevant species. aps.orgmdpi.com The amphiphilic and self-assembling properties of this compound make it a strong candidate for use as the recognition element in such sensing technologies.

Functionality as a Surfactant and Emulsifying Agent in Formulations

This compound, a member of the glyceryl monoether family, exhibits significant functionality as both a surfactant and an emulsifying agent. Its molecular structure is amphiphilic, containing a hydrophilic diol head group and a hydrophobic ten-carbon decyl tail. This dual nature allows it to orient at the interface between immiscible phases, such as oil and water or air and water, reducing interfacial tension and stabilizing dispersions.

These types of compounds are sometimes referred to as "solvo-surfactants" because they exhibit properties of both solvents and surfactants, including the ability to reduce interfacial tensions and facilitate the formation of emulsions and microemulsions. rsc.orgrsc.org The effectiveness of glyceryl ethers as surfactants is highly dependent on the purity, specifically the high content of the monoalkyl ether form, for optimal performance and solubility in water. google.com

Detailed Research Findings

Research into glycerol-based surfactants demonstrates their capacity to significantly lower the surface tension of water. The molecular structure, particularly the length of the hydrophobic alkyl chain and the nature of the hydrophilic head, dictates the specific surface-active properties. For instance, more complex anionic surfactants derived from glycerol have shown the ability to reduce surface tension to approximately 25.78 mN/m with a critical micelle concentration (CMC) as low as 6.67×10⁻⁵ mol/L, indicating high efficiency. researchgate.net While this compound is a simpler nonionic structure, this illustrates the potential of the glycerol backbone in surfactant design.

The primary role of this compound as an emulsifier is to form a protective barrier around droplets in a dispersed phase, preventing them from coalescing. This makes it a valuable component in formulating stable emulsions. Polyglycerol alkyl ethers are noted for their superior emulsifying activity for a variety of substances, including mineral oils, vegetable oils, and various hydrocarbon solvents. google.com The concentration of the monoalkyl ether is critical; a content of 75% or more is often required for sufficient emulsifying power, as higher concentrations of dialkyl ethers can hinder proper orientation at the interface and reduce effectiveness. google.com

The tables below summarize the key surfactant properties and the influence of molecular structure on the behavior of glyceryl ethers.

Compound TypePropertyObserved Value/CharacteristicReference
Short-Chain Glycerol 1-MonoethersFunctionalityExhibit dual properties of solvents and surfactants ("solvo-surfactants"). rsc.orgrsc.org rsc.orgrsc.org
Polyglycerol Alkyl EtherEmulsifying ActivityEffective for mineral oils, vegetable oils, and hydrocarbon solvents. google.com google.com
Trimeric Anionic Glycerol Ether DerivativeSurface Tension25.78 mN/m researchgate.net
Trimeric Anionic Glycerol Ether DerivativeCritical Micelle Concentration (CMC)6.67×10⁻⁵ mol/L researchgate.net
Glyceryl Monoethers (General)Emulsion StabilizationUseful as stabilizers for both o/w and w/o emulsions. drugfuture.com drugfuture.com
Glycerol Ether (Alkyl Chain)Miscibility with WaterReference
C4 (Butyl)Totally miscible from -20 °C to 95 °C rsc.org
C5 (Pentyl)Totally miscible from -20 °C to 95 °C rsc.org
C6 (Hexyl)Poor solubility in water; exhibits a very low cloud point. rsc.org

The data highlights a critical structure-property relationship: shorter alkyl chains (up to five carbons) on the glycerol backbone result in complete water miscibility, whereas chains of six carbons or more, such as the decyl group in this compound, lead to much lower water solubility, a characteristic essential for typical surfactant behavior at interfaces. rsc.org

Biochemical Pathways and Enzymatic Transformations of Alkylglycerol Ethers

Enzymatic Degradation and Biotransformation Pathways

The primary and rate-limiting step in the catabolism of alkylglycerol ethers like 3-(decyloxy)propane-1,2-diol is the cleavage of the stable ether bond. This critical reaction is catalyzed by a specialized enzyme system.

The enzymatic breakdown of the ether bond in alkylglycerols is performed by alkylglycerol monooxygenase (AGMO), also known as glyceryl-ether monooxygenase (EC 1.14.16.5). wikipedia.orgqmul.ac.uk This enzyme is a tetrahydrobiopterin-dependent, membrane-bound mixed-function oxidase that hydroxylates the carbon atom adjacent to the ether oxygen. wikipedia.orgnih.gov The resulting hemiacetal intermediate is unstable and spontaneously or enzymatically breaks down to yield a fatty aldehyde (in this case, decanal) and glycerol (B35011). wikipedia.orgnih.govnih.gov The fatty aldehyde is then typically oxidized to the corresponding fatty acid by fatty aldehyde dehydrogenase. nih.govnih.gov

Glyceryl-ether monooxygenase exhibits broad but distinct substrate specificity. Key structural features of the alkylglycerol ether molecule are essential for enzyme activity.

Alkyl Chain Length: The enzyme is highly sensitive to the length of the O-alkyl chain at the sn-1 position. Studies with rat liver microsomes have shown that the enzyme accepts alkyl chains with lengths between 12 and 20 carbons. nih.govnih.gov Maximum activity is observed with C16 (hexadecyl) and C18 (octadecyl) chains. researchgate.net Activity drops significantly with chains shorter than 12 carbons or longer than 19 carbons. researchgate.net While this compound has a 10-carbon chain (decyl), which is shorter than the optimal range, it would be expected to be a substrate, albeit likely with lower efficiency than C16 or C18 analogues like chimyl alcohol and batyl alcohol.

Glycerol Backbone Modifications: The enzyme requires a free hydroxyl group at the sn-2 position of the glycerol backbone; compounds with an acyl group at this position are not substrates. nih.gov This indicates that phospholipids (B1166683) containing an ether bond must first be acted upon by a phospholipase A2 (PLA2) to remove the fatty acid at the sn-2 position, creating a "lyso-" intermediate which can then be cleaved by AGMO. nih.govresearchgate.net At the sn-3 position, a free hydroxyl group or common phospholipid head groups like phosphoethanolamine and phosphocholine (B91661) are readily accepted. nih.gov

Ether Linkage: The enzyme is specific for the saturated alkyl-ether bond and does not cleave the vinyl-ether bond found in another class of ether lipids known as plasmalogens. qmul.ac.uknih.gov

The efficiency of the hydroxylation reaction catalyzed by glyceryl-ether monooxygenase can be described by standard Michaelis-Menten kinetics. The apparent Michaelis constant (Km) and maximum velocity (Vmax) have been determined for several alkylglycerol substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate, and the Vmax reflects the maximum rate of the reaction. The catalytic efficiency is often compared using the V/K ratio. nih.gov

Table 1: Apparent Kinetic Parameters of Glyceryl-Ether Monooxygenase for Various Alkylglycerol Substrates. nih.govresearchgate.net
SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg protein)Reference
RS-Batyl alcohol (C18:0)24 - 4446 - 64 researchgate.net
Lyso-PAF (C16:0)39.152.6 nih.gov

Data represents a range of values obtained under different assay conditions. Batyl alcohol is 3-(octadecyloxy)propane-1,2-diol and Lyso-PAF is a 1-O-hexadecyl-sn-glycero-3-phosphocholine.

Integration into Endogenous Lipid Metabolic Networks (e.g., Sphingolipid Metabolism)

While alkylglycerol ethers and sphingolipids are structurally distinct classes of lipids, their metabolic pathways are interconnected and co-regulated, reflecting their shared roles in membrane structure and cellular signaling. researchgate.netnih.gov Depletion of one lipid type can lead to a compensatory increase in the other, suggesting a functional overlap to maintain cellular homeostasis. researchgate.netnih.gov

The catabolism of this compound produces glycerol and decanal. Glycerol can enter the central metabolic pathways of glycolysis or gluconeogenesis as dihydroxyacetone phosphate (B84403) (DHAP). DHAP is also a precursor for the de novo synthesis of both glycerophospholipids and triacylglycerols.

The fatty aldehyde (decanal) produced is a key branching point. It is primarily oxidized to decanoic acid by fatty aldehyde dehydrogenase (FALDH). nih.gov This fatty acid can then be activated to its acyl-CoA form and enter various metabolic routes, including beta-oxidation for energy production or incorporation into other complex lipids. Notably, FALDH is also involved in metabolizing fatty aldehydes generated from the breakdown of sphingosine-1-phosphate, a key signaling molecule in the sphingolipid pathway. taylorandfrancis.com This shared use of the FALDH enzyme provides a direct metabolic link between the catabolism of ether lipids and sphingolipids. taylorandfrancis.com Dysregulation in one pathway could therefore impact the other by competing for enzymatic capacity. Recent studies have also revealed that the expression of ether lipids and sphingolipids can be co-regulated in cancer cells, highlighting their interconnected roles in pathophysiology. nih.gov

Microbial Conversion and Bioconversion Processes of Glycerol and Propanediols

The glycerol released from the degradation of alkylglycerol ethers is a valuable carbon source for many microorganisms. nih.gov There is significant industrial and research interest in using microbial fermentation to convert glycerol, a major byproduct of biodiesel production, into value-added chemicals like 1,3-propanediol (B51772) (1,3-PDO) and 1,2-propanediol (1,2-PDO). acs.orgnih.gov

The microbial conversion of glycerol typically proceeds through two main branches: an oxidative pathway and a reductive pathway. researchgate.net

Oxidative Pathway: Glycerol is oxidized to dihydroxyacetone (DHA), which is then phosphorylated to dihydroxyacetone phosphate (DHAP). DHAP enters the glycolysis pathway to produce pyruvate, generating ATP and reducing equivalents (NADH). Pyruvate can be further converted into various products like ethanol, acetate (B1210297), lactate, and succinate. nih.gov

Reductive Pathway: This pathway is essential for regenerating the NAD+ consumed during the oxidative branch. In many bacteria, glycerol is dehydrated to 3-hydroxypropionaldehyde (3-HPA) by glycerol dehydratase. The 3-HPA is then reduced to 1,3-propanediol by 1,3-propanediol oxidoreductase, consuming NADH. asm.orginternationalscholarsjournals.com

The production of 1,2-propanediol from glycerol can also be achieved through the methylglyoxal (B44143) pathway. nih.govnih.govresearchgate.net In this pathway, the glycolytic intermediate DHAP is converted to methylglyoxal by methylglyoxal synthase. Methylglyoxal is then reduced in a two-step process to 1,2-PDO. nih.govproquest.com

Several bacterial genera are known for their ability to convert glycerol. Metabolic engineering has been extensively used to enhance the yield and productivity of these bioconversion processes, particularly in model organisms like Escherichia coli. asm.orgnih.gov

Emerging Research Trajectories and Methodological Considerations

Design and Synthesis of Novel Functionalized Derivatives

The functionalization of 3-(decyloxy)propane-1,2-diol is a key area of research, as modifying its structure can lead to new molecules with tailored properties. The presence of two hydroxyl groups offers a versatile platform for chemical modification.

The selective functionalization of one hydroxyl group over the other is a significant challenge due to their similar reactivity. researchgate.net However, strategies such as using protecting groups or employing regioselective catalysts can achieve mono-functionalization. nih.govacs.org For instance, one hydroxyl group could be selectively acylated or etherified to produce novel amphiphilic molecules with altered hydrophilic-lipophilic balances.

Further derivatization could involve the introduction of charged moieties, such as phosphate (B84403) or sulfate (B86663) groups, to create anionic surfactants. Alternatively, the attachment of polyethylene (B3416737) glycol (PEG) chains could yield non-ionic surfactants with enhanced water solubility and biocompatibility. The long decyl chain also presents opportunities for modification, such as the introduction of fluorine atoms to create fluorinated surfactants with unique properties.

Below is a table outlining potential synthetic strategies for producing novel derivatives of this compound.

Derivative ClassSynthetic StrategyPotential Functional Group
Mono-estersAcylation with an acyl chloride in the presence of a baseAcetyl, Benzoyl
Mono-ethersWilliamson ether synthesis with an alkyl halideMethyl, Ethyl, Benzyl
Anionic DerivativesSulfation using sulfur trioxide pyridine (B92270) complexSulfate
Non-ionic DerivativesEthoxylation with ethylene (B1197577) oxidePolyethylene glycol (PEG)

Integration with Advanced Bioanalytical and Imaging Technologies

The characterization and quantification of this compound and its derivatives in various matrices require sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the analysis of such long-chain alcohols and ethers. gerli.comnih.gov

For GC-MS analysis, derivatization of the hydroxyl groups to form more volatile trimethylsilyl (B98337) (TMS) ethers is a common practice. rsc.org This enhances the chromatographic separation and provides characteristic mass spectra for identification and quantification. HPLC methods, particularly those coupled with mass spectrometry (LC-MS), can also be employed for the analysis of these compounds, offering high sensitivity and specificity. rsc.org

In the realm of imaging, the development of fluorescently labeled derivatives of this compound could enable the visualization of its distribution and localization within biological systems or material matrices. This could be achieved by attaching a fluorophore to one of the hydroxyl groups. Such imaging techniques would provide valuable insights into the compound's behavior at a microscopic level.

The following table summarizes key bioanalytical techniques applicable to the study of this compound.

TechniquePurposeSample Preparation
GC-MSQuantification and structural elucidationDerivatization to TMS ethers
HPLC-UV/MSSeparation and quantificationDirect injection or derivatization
Fluorescence MicroscopyImaging and localizationSynthesis of fluorescently labeled derivatives

Computational Modeling and Simulation for Predictive Research

Computational modeling and simulation are becoming indispensable tools for predicting the physicochemical properties and behavior of molecules like this compound. Molecular dynamics (MD) simulations, using force fields such as CHARMM or OPLS, can provide detailed insights into the conformational dynamics of the molecule and its interactions with solvents and other molecules. researchgate.netacs.org

These simulations can be used to predict properties such as the molecule's aggregation behavior in aqueous solutions, its partitioning between different phases, and its potential to form micelles or other self-assembled structures. Such predictive studies can guide the design of new experiments and the development of novel applications for this compound and its derivatives. nih.gov

Furthermore, quantum mechanical calculations can be employed to investigate the electronic structure of the molecule and to predict its reactivity. This information is crucial for understanding the mechanisms of its chemical reactions and for designing new synthetic pathways.

Modeling TechniqueResearch FocusPredicted Properties
Molecular Dynamics (MD)Self-assembly and interfacial behaviorAggregation, micelle formation, surface tension
Quantum Mechanics (QM)Electronic structure and reactivityReaction mechanisms, spectroscopic properties
Quantitative Structure-Property Relationship (QSPR)Correlation of structure with propertiesBoiling point, solubility, partition coefficient

Addressing Challenges in Reproducibility and Standardization of Experimental Protocols

Ensuring the reproducibility and standardization of experimental protocols is a critical challenge in the study of any chemical compound. chemistryviews.org In the context of this compound, this involves careful control over the synthesis, purification, and characterization of the compound and its derivatives. acs.org

The purity of the starting materials and reagents, as well as the precise control of reaction conditions such as temperature, pressure, and reaction time, are crucial for obtaining reproducible synthetic yields and product purities. masterorganicchemistry.com The development of standardized analytical methods for the characterization of the compound, including detailed protocols for chromatography and spectroscopy, is also essential. azolifesciences.com

Collaboration between research groups to establish and validate standard operating procedures (SOPs) for the synthesis and analysis of this compound would significantly enhance the reliability and comparability of research findings. The use of certified reference materials would also contribute to the standardization of analytical measurements.

Area of ResearchKey Standardization ParameterImportance for Reproducibility
Organic SynthesisPurity of reagents and solventsEnsures consistent reaction outcomes and yields
Product PurificationConsistent chromatographic conditionsGuarantees high and reproducible product purity
Analytical CharacterizationCalibrated instrumentation and validated methodsProvides accurate and reliable analytical data

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(decyloxy)propane-1,2-diol, and how can reaction conditions be modified to improve yield?

  • Methodological Answer : The compound can be synthesized via etherification of propane-1,2-diol with decyl bromide under alkaline conditions. For instance, a nucleophilic substitution reaction using potassium hydroxide as a base in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 6–12 hours is common . Yield optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of diol to alkyl halide) or employing phase-transfer catalysts. Post-synthesis purification typically involves solvent extraction followed by column chromatography using silica gel and ethyl acetate/hexane mixtures .

Q. How can the structural integrity and purity of this compound be validated?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ether linkage and alkyl chain position. For example, the ¹H-NMR spectrum should show characteristic signals: δ 3.4–3.6 ppm (m, –OCH₂–), δ 1.2–1.5 ppm (m, –(CH₂)₉CH₃), and δ 2.5–3.0 ppm (m, –CH(OH)CH₂OH). High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210 nm) can assess purity (>95% recommended for experimental reproducibility) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on structural analogs (e.g., 3-(2-methoxyphenoxy)propane-1,2-diol), the compound may cause respiratory or skin irritation. Use fume hoods for synthesis steps, wear nitrile gloves, and employ eye protection. In case of exposure, rinse affected areas with water for 15 minutes and consult safety data sheets (SDS) for specific first-aid measures .

Advanced Research Questions

Q. How does the alkyl chain length (e.g., decyl vs. octyl) impact the surfactant properties of 3-(alkoxy)propane-1,2-diol derivatives?

  • Methodological Answer : Compare critical micelle concentration (CMC) values using surface tension measurements (e.g., pendant drop method). For this compound, the CMC is expected to be lower than shorter-chain analogs (e.g., octyl derivatives) due to increased hydrophobicity. Dynamic light scattering (DLS) can further characterize micelle size distribution .

Q. What mechanisms explain the biodegradation behavior of this compound in aquatic environments?

  • Methodological Answer : Conduct OECD 301F respirometry tests to measure biochemical oxygen demand (BOD) over 28 days. The compound’s ether bonds and terminal hydroxyl groups likely enhance microbial degradation compared to fully saturated alkanes. Gas chromatography-mass spectrometry (GC-MS) can identify degradation intermediates, such as propane-1,2-diol and decanol .

Q. How do stereochemical variations (e.g., R/S configuration at C2) affect the biological activity of this compound derivatives?

  • Methodological Answer : Enantioselective synthesis using chiral catalysts (e.g., Sharpless epoxidation) can produce stereoisomers. Test antimicrobial or membrane-disruption activity via broth microdilution assays (MIC values) or hemolysis studies. For example, R-configuration analogs may exhibit stronger interactions with lipid bilayers due to spatial alignment of hydroxyl groups .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer : Re-evaluate solubility using controlled temperature (25°C ± 0.1°C) and saturation methods. For instance, discrepancies in ethanol solubility may arise from residual water content. Karl Fischer titration can quantify solvent purity, while differential scanning calorimetry (DSC) identifies polymorphic forms affecting solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.